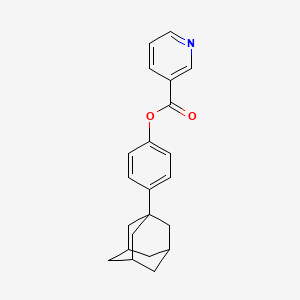

p-(1-Adamantyl)phenyl nicotinate

Description

Structure

3D Structure

Properties

CAS No. |

76928-29-5 |

|---|---|

Molecular Formula |

C22H23NO2 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

[4-(1-adamantyl)phenyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C22H23NO2/c24-21(18-2-1-7-23-14-18)25-20-5-3-19(4-6-20)22-11-15-8-16(12-22)10-17(9-15)13-22/h1-7,14-17H,8-13H2 |

InChI Key |

DBKLIGHGFZVBFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OC(=O)C5=CN=CC=C5 |

Origin of Product |

United States |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of P 1 Adamantyl Phenyl Nicotinate

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the structural analysis of organic molecules, offering insights into the chemical environment of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide atom-specific information about the molecular framework.

For p-(1-Adamantyl)phenyl nicotinate (B505614), the ¹H NMR spectrum displays characteristic signals corresponding to the distinct proton environments in the adamantyl, phenyl, and nicotinate moieties. The adamantyl group typically shows a set of broad multiplets in the aliphatic region due to the rigid cage-like structure. The protons of the p-substituted phenyl ring appear as two distinct doublets in the aromatic region, a result of their mutual coupling. The protons of the nicotinoyl group also resonate in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern of the pyridine (B92270) ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbon of the ester, the quaternary adamantyl carbon attached to the phenyl ring, and the various CH, CH₂, and CH carbons of the adamantyl cage. The aromatic carbons of both the phenyl and nicotinoyl rings also have characteristic chemical shifts.

Table 1: Representative NMR Data for Adamantane-Containing Structures

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | Reference |

| Adamantane (B196018) | 1.87 (s, 12H), 1.75 (s, 4H) | 38.1 (CH), 28.5 (CH₂) | chemicalbook.com |

| 4-(1-Adamantyl)phenol | - | - | chemicalbook.com |

| p-(1-Adamantyl)toluene | - | - | nih.gov |

| Poly(p-(1-adamantyl)phenyl methacrylate) | - | Signals at 40, 47, 128, and 147 ppm | researchgate.net |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of p-(1-Adamantyl)phenyl nicotinate is expected to show several key absorption bands. A strong band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the adamantyl group appears just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region. rsc.org

High-Resolution Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique often used for polar, high molecular weight compounds, while gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. nih.gov

In the analysis of this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution measurement of this peak would confirm the molecular formula of the compound. GC-MS analysis would involve the separation of the compound on a gas chromatography column followed by detection by mass spectrometry. The resulting mass spectrum would show the molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be used to confirm the structure. Common fragments would likely arise from the cleavage of the ester bond and fragmentation of the adamantyl group.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For this compound, a single-crystal X-ray diffraction study would provide a definitive confirmation of its molecular structure. researchgate.net This technique would yield precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule in the solid state. It would also provide information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds or π-stacking. The resulting crystal structure would unambiguously establish the connectivity of the adamantyl, phenyl, and nicotinate fragments. nih.gov

Chromatographic Methods for Compound Characterization and Purity

Chromatographic techniques are essential for separating mixtures and assessing the purity of a compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most widely used methods.

In the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention time of the compound under specific conditions serves as a characteristic identifier. By analyzing the chromatogram, the presence of impurities can be detected as separate peaks, and the purity of the sample can be quantified by comparing the area of the main peak to the total area of all peaks.

Gas chromatography can also be used to assess the purity of this compound, provided the compound is sufficiently volatile and thermally stable. rsc.org A capillary GC column with a suitable stationary phase would be used to separate the compound from any volatile impurities. The retention time and the peak purity, as determined by a detector such as a flame ionization detector (FID) or a mass spectrometer, would provide a measure of the compound's purity. rsc.org

Computational and Theoretical Investigations of P 1 Adamantyl Phenyl Nicotinate and Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, providing a theoretical framework to understand their stability, reactivity, and electronic characteristics. For p-(1-adamantyl)phenyl nicotinate (B505614) and its analogues, these computational methods are invaluable in elucidating their behavior at a molecular level.

Density Functional Theory (DFT) Studies on Molecular Stability and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structures and energies of adamantane-containing compounds. nih.gov Studies on related adamantane (B196018) derivatives have successfully employed DFT methods, such as B3LYP/6-31G**, to determine the most stable isomeric structures. nih.gov For instance, in the case of adamantanediyl dications, DFT calculations identified the 1,3-adamantanediyl dication as the most stable isomer. nih.gov Similarly, for protonated adamantyl cations, the C-C protonated 1-adamantyl dication was found to be the most stable structure. nih.govnih.gov These studies underscore the capability of DFT to predict molecular stability and provide insights into the reactivity of complex structures like p-(1-adamantyl)phenyl nicotinate.

Table 1: Representative DFT Functionals and Basis Sets Used in Adamantane Derivative Studies

| DFT Functional | Basis Set | Application |

| B3LYP | 6-31G** | Structural and stability analysis of adamantanediyl and protio-adamantyl dications. nih.gov |

| GIAO-DFT | Not specified | Calculation of 13C NMR chemical shifts. nih.gov |

Frontier Molecular Orbital (FMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The energy and spatial distribution of these orbitals determine a molecule's ability to donate or accept electrons in chemical reactions. youtube.com The HOMO acts as the electron donor, while the LUMO is the electron acceptor. youtube.comnumberanalytics.com

For this compound, FMO analysis can predict its reactivity towards electrophiles and nucleophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.com A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com In related systems, the HOMO-LUMO gap has been used to rationalize the outcomes of various reactions.

The distribution of the HOMO and LUMO across the this compound molecule can be visualized through computational modeling. This visualization helps identify the most probable sites for electrophilic and nucleophilic attack. For instance, the analysis might reveal that the HOMO is predominantly localized on the electron-rich pyridine (B92270) ring of the nicotinate moiety, while the LUMO is distributed over the phenyl ring and the carbonyl group. Such insights are critical for designing new derivatives with tailored reactivity.

Table 2: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability of a molecule to donate electrons (nucleophilicity). youtube.comnumberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability of a molecule to accept electrons (electrophilicity). youtube.comnumberanalytics.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally indicates higher reactivity. numberanalytics.com |

Analysis of Noncovalent Interactions in Molecular Assemblies

Noncovalent interactions play a pivotal role in determining the supramolecular architecture and solid-state properties of organic compounds. nih.gov For this compound and its analogues, understanding these weak forces is essential for predicting their crystal packing and potential for forming stable molecular assemblies.

Hydrogen Bonding Networks

Hydrogen bonds are among the most significant noncovalent interactions, profoundly influencing the structure and properties of molecular crystals. nih.gov While the this compound molecule itself lacks strong hydrogen bond donors, the presence of nitrogen and oxygen atoms in the nicotinate moiety allows it to act as a hydrogen bond acceptor. In the presence of suitable donor molecules, it can participate in the formation of hydrogen-bonded networks.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding affinity and interaction patterns of a ligand with a biological target. nih.govmdpi.com For this compound and its analogues, these methods can provide valuable insights into their potential biological activities by simulating their interaction with protein active sites. nih.govmdpi.com

Docking studies involve placing the ligand into the binding site of a receptor and evaluating the goodness of fit using a scoring function. mdpi.com This process helps to identify the most likely binding pose and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com For adamantane derivatives, which are known to exhibit a range of biological activities, docking simulations can help to rationalize their mechanism of action and guide the design of more potent analogues. nih.govmdpi.com

For example, in studies of other adamantane-containing compounds as enzyme inhibitors, molecular docking has been used to predict their binding modes and to correlate their structural features with their inhibitory potency. nih.govmdpi.com These studies often reveal that the adamantyl cage fits into hydrophobic pockets of the active site, while other parts of the molecule form specific interactions with key amino acid residues. mdpi.com Similar approaches can be applied to this compound to explore its potential as a ligand for various biological targets. The results of such simulations can provide a rational basis for further experimental investigation.

Theoretical Prediction of Structural Descriptors for Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are predicated on the principle that the activity of a molecule is a function of its physicochemical properties. By quantifying these properties through molecular descriptors, it is possible to develop mathematical equations that predict the activity of novel compounds, thereby guiding drug design and optimization. For this compound and its analogues, the theoretical prediction of structural descriptors is a critical step in understanding how modifications to its chemical scaffold may influence its pharmacological profile.

The development of a robust QSAR model begins with the calculation of a diverse set of molecular descriptors that describe various aspects of the molecule's structure. These descriptors are typically categorized into several classes, including hydrophobic, electronic, steric, and topological, each representing a different potential contributor to the molecule's interaction with a biological target.

Hydrophobic Descriptors: Lipophilicity is a key determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, excretion (ADME), and ability to cross biological membranes to reach its target. The most common descriptor for hydrophobicity is the logarithm of the octanol-water partition coefficient, logP. The bulky, non-polar adamantyl group in this compound contributes significantly to its high lipophilicity. Variations in substituents on the phenyl or nicotinate rings can modulate this property.

Electronic Descriptors: These descriptors quantify the electronic aspects of a molecule, such as its ability to participate in electrostatic interactions, hydrogen bonding, or charge-transfer interactions. The distribution of electrons within a molecule is crucial for its binding affinity to a receptor. Descriptors like the Polar Surface Area (PSA), which is the sum of the van der Waals surface areas of polar atoms (typically oxygen and nitrogen), are vital. For this compound, the ester linkage and the nitrogen atom in the pyridine ring are the primary contributors to its polarity.

Steric Descriptors: The size and shape of a molecule are fundamental to its ability to fit into a receptor's binding site. Steric hindrance or, conversely, a perfect complementary fit can dramatically impact biological activity. Molar Refractivity (MR) is a commonly used steric descriptor that accounts for both the volume of the molecule and the polarizability of its atoms. The voluminous adamantyl moiety is a defining steric feature of the parent compound.

To illustrate the process, a set of hypothetical analogues of this compound has been defined, and their key QSAR descriptors have been calculated. These analogues feature modifications at the phenyl and nicotinate rings to explore a range of electronic and steric effects.

Interactive Data Table: Predicted Physicochemical Properties of this compound and Analogues

The following table presents key calculated descriptors for this compound and a series of its hypothetical analogues. These values are essential for building a QSAR model.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Molar Refractivity (ų) | Topological Polar Surface Area (Ų) |

| This compound | C₂₂H₂₃NO₂ | 333.43 | 5.59 | 100.25 | 39.19 |

| p-(1-Adamantyl)phenyl 2-chloronicotinate | C₂₂H₂₂ClNO₂ | 367.88 | 6.11 | 105.07 | 39.19 |

| p-(1-Adamantyl)phenyl 6-methylnicotinate | C₂₃H₂₅NO₂ | 347.46 | 5.85 | 104.87 | 39.19 |

| 4'-Fluoro-p-(1-adamantyl)phenyl nicotinate | C₂₂H₂₂FNO₂ | 351.42 | 5.70 | 100.08 | 39.19 |

| 4'-Methyl-p-(1-adamantyl)phenyl nicotinate | C₂₃H₂₅NO₂ | 347.46 | 6.01 | 104.87 | 39.19 |

| 4'-Nitro-p-(1-adamantyl)phenyl nicotinate | C₂₂H₂₂N₂O₄ | 378.43 | 5.48 | 103.58 | 84.63 |

Detailed Research Findings:

From the generated data, several key insights can be drawn that would inform a QSAR study:

Impact of Halogenation: The introduction of a chlorine atom on the nicotinate ring in p-(1-Adamantyl)phenyl 2-chloronicotinate increases both the molecular weight and, more significantly, the lipophilicity (logP). This suggests that such a modification could enhance membrane permeability, although it might also increase non-specific binding. The Molar Refractivity also increases, indicating a larger and more polarizable molecule.

Effect of Alkylation: Adding a methyl group to either the nicotinate ring (p-(1-Adamantyl)phenyl 6-methylnicotinate) or the phenyl ring (4'-Methyl-p-(1-adamantyl)phenyl nicotinate) leads to a predictable increase in lipophilicity and molar refractivity. These changes highlight how even small alkyl substituents can fine-tune the steric and hydrophobic profile of the lead compound.

Influence of Phenyl Ring Substitution: Substituting the phenyl ring provides a means to modulate electronic properties. A fluoro-substituent (4'-Fluoro-p-(1-adamantyl)phenyl nicotinate) slightly increases lipophilicity without a major change in size compared to the parent compound. In contrast, a nitro group (4'-Nitro-p-(1-adamantyl)phenyl nicotinate) dramatically increases the Topological Polar Surface Area from 39.19 Ų to 84.63 Ų, while having a minimal effect on the logP. This indicates a significant increase in polarity, which would likely alter the compound's solubility and hydrogen bonding capacity.

By analyzing these descriptors across a series of analogues, a QSAR model can be constructed. For instance, a hypothetical equation might take the form:

Biological Activity = c₁ * logP + c₂ * MR - c₃ * (TPSA)² + ... + constant

In such a model, the coefficients (c₁, c₂, c₃) would be determined through statistical regression against experimentally determined biological activity data. A positive coefficient for logP would suggest that higher lipophilicity is beneficial for activity, while a negative coefficient for TPSA might indicate that excessive polarity is detrimental. These models, therefore, not only predict the activity of unsynthesized compounds but also provide valuable insights into the structure-activity landscape, guiding the rational design of more potent and effective molecules.

Compound Index

Structure Activity Relationship Sar Studies of Adamantane Phenyl Nicotinate Derivatives

Influence of the 1-Adamantyl Moiety on Biological Activity

The 1-adamantyl group is a cornerstone in the design of bioactive molecules, primarily due to its unique combination of bulk, rigidity, and high lipophilicity. nih.govmdpi.compublish.csiro.au This polycyclic hydrocarbon scaffold is frequently incorporated into drug candidates to enhance their pharmacological profiles. mdpi.commdpi.com

One of the most significant contributions of the adamantane (B196018) moiety is its pronounced lipophilicity. mdpi.commdpi.com The hydrophobic substituent constant (π) for the adamantyl group has been estimated to be approximately 3.1, indicating a strong tendency to partition into lipid environments. nih.gov This property is critical for modulating the bioavailability of a compound, as it can facilitate passage across cellular membranes to reach intracellular targets. researchgate.net By serving as a "lipophilic bullet," the adamantane group can anchor a molecule within the lipid bilayer of a cell membrane or into hydrophobic pockets of a receptor active site. nih.govnih.gov

Furthermore, the steric bulk and rigid nature of the adamantane cage play a decisive role in molecular interactions. nih.govnih.gov This rigidity helps to lock the molecule into a specific three-dimensional orientation, which can be crucial for a precise fit with a receptor's binding site, a concept often described as the "key-lock" principle or "induced fit". nih.gov The adamantyl group can serve as a suitable polycyclic replacement for phenyl rings, helping drug discovery to "escape the flat land" of planar aromatic compounds by providing a defined 3D structure. publish.csiro.auresearchgate.netpublish.csiro.au This precise positioning of substituents is vital for optimizing potency and selectivity. publish.csiro.au Additionally, the sheer bulk of the adamantyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's stability and plasma half-life. nih.govresearchgate.net In studies of purine (B94841) derivatives, the presence and position of a bulky adamantane cage were found to be critical, with its placement influencing the ligand's orientation within different domains of the CDK2 protein's active site. mdpi.com

The following table summarizes the key properties conferred by the 1-adamantyl moiety:

| Property | Description | Impact on Biological Activity |

| High Lipophilicity | The adamantyl group is highly nonpolar (π ≈ 3.1). | Enhances membrane permeability and anchoring in hydrophobic receptor pockets. nih.gov |

| Steric Bulk | It is a large, space-filling group. | Provides metabolic shielding to nearby functional groups and can dictate binding orientation. nih.govresearchgate.net |

| Rigidity | The cage-like structure is conformationally restricted. | Controls the spatial orientation of other functional groups, facilitating optimal receptor fit. publish.csiro.aunih.gov |

| 3D Scaffold | It provides a non-planar, three-dimensional structure. | Allows for the exploration of non-flat binding sites and can replace planar phenyl rings. publish.csiro.aupublish.csiro.au |

Role of the Phenyl Spacer in Modulating Receptor Interactions

The phenyl group in adamantane-phenyl nicotinate (B505614) derivatives acts as a crucial spacer, linking the bulky adamantyl moiety to the pharmacophoric nicotinate ester. This aromatic spacer is not merely a passive linker; it actively participates in and modulates interactions with biological targets.

Research has shown that inserting a phenyl ring between an adamantane core and a side chain can significantly enhance biological activity and selectivity. rsc.org The phenyl spacer can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (such as phenylalanine, tyrosine, or tryptophan) in a receptor's binding site. These interactions are critical for the stable binding and proper orientation of the ligand.

In one study on adamantane derivatives, a 4-adamantyl-phenyl group was described as a "lipophilic tail" that was instrumental in generating potent ligands for peroxisome proliferator-activated receptors (PPARs). nih.gov This highlights the dual role of the adamantyl-phenyl combination: the adamantane provides a lipophilic anchor, while the phenyl ring provides a rigid platform for specific electronic and stacking interactions.

Furthermore, the substitution pattern on the phenyl ring (ortho, meta, or para) is critical. The para-substitution seen in p-(1-Adamantyl)phenyl nicotinate places the adamantyl group and the nicotinate ester at opposite ends of the spacer, maximizing the distance between them. This separation can be vital for allowing the two terminal groups to simultaneously engage with different regions of a large binding site. For instance, the adamantyl group might fit into a deep hydrophobic pocket while the nicotinate ester forms hydrogen bonds at the protein surface. The use of a methylene (B1212753) spacer between an adamantane group and a phenyl-containing core has also been explored to minimize steric hindrance and facilitate optimal supramolecular interactions. mdpi.com

Impact of Nicotinate Ester Functionalization on Molecular Recognition

The nicotinate ester portion of the molecule, a derivative of nicotinic acid (Vitamin B3), is a key pharmacophoric feature that directly engages in molecular recognition events. Its primary role is to act as a hydrogen bond acceptor. The nitrogen atom in the pyridine (B92270) ring and the carbonyl oxygen of the ester group are both capable of forming hydrogen bonds with hydrogen bond donor residues (such as serine, threonine, or asparagine) in a protein's active site. These directed interactions are fundamental for ligand affinity and specificity.

In drug design, ester functionalities are often employed as part of a prodrug strategy. nih.gov Nicotinic acid itself is a polar molecule, but its esterification, as in this compound, increases its lipophilicity. This allows the molecule to cross biological membranes more easily. Once at the target site, the ester can be hydrolyzed by cellular esterases to release the active drug. nih.gov The rate of this release is correlated with the compound's lipophilicity. nih.gov

However, esters can be metabolically labile. A common strategy in medicinal chemistry is the use of bioisosteric replacement, where the ester group is swapped for another functional group that mimics its size, shape, and electronic properties but offers improved metabolic stability. wikipedia.org For example, studies on P2Y12 receptor antagonists successfully replaced a metabolically vulnerable ethyl nicotinate functionality with 5-alkyl-oxazole bioisosteres. nih.gov The oxazole (B20620) ring retained the necessary shape and hydrogen-bonding characteristics of the original ester, leading to retained potency with improved stability. Similarly, pyridine and oxadiazole rings have been used as bioisosteres in ligands for nicotinic cholinergic receptors. nih.gov This principle is highly relevant for the optimization of adamantane-phenyl nicotinate derivatives, where the nicotinate ester could be replaced to fine-tune the molecule's pharmacokinetic properties while preserving its binding affinity.

The table below shows potential bioisosteric replacements for the nicotinate ester:

| Original Group | Potential Bioisostere | Rationale |

| Ester (-COO-) | Amide (-CONH-) | Similar size and hydrogen bonding capability, but generally more resistant to hydrolysis. wikipedia.org |

| Pyridine Ring | Phenyl, Thiophene | Can offer different electronic properties while maintaining aromaticity and potential for π-stacking. |

| Ester | 5-Alkyl-Oxazole | Mimics the shape and electrostatic profile of the ester while improving metabolic stability. nih.gov |

| Ester | Tetrazole | Often used as a non-classical bioisostere for carboxylic acids and esters, offering similar acidity and hydrogen bonding patterns. u-tokyo.ac.jp |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Biological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. elsevierpure.commdpi.com For adamantane-phenyl nicotinate derivatives, QSAR models can identify the key physicochemical properties and structural features that govern their efficacy.

QSAR studies typically involve calculating a set of molecular descriptors that quantify various aspects of a molecule's structure, such as its topology, electronic properties, and hydrophobicity. elsevierpure.com These descriptors are then used to build a mathematical model that can predict the activity of new, unsynthesized compounds. mdpi.com

For adamantane-containing compounds, relevant descriptors often include:

Hydrophobicity descriptors (e.g., logP): To quantify the significant contribution of the adamantyl group.

Steric descriptors (e.g., molar refractivity, van der Waals volume): To model the effects of the bulky adamantyl cage and substituents on the phenyl ring.

Electronic descriptors (e.g., Hammett constants, partial atomic charges): To describe the influence of substituents on the phenyl ring and the hydrogen-bonding potential of the nicotinate ester.

A 3D-QSAR technique like Comparative Molecular Field Analysis (CoMFA) is particularly useful for this class of molecules. nih.gov In CoMFA, molecules are aligned, and their steric and electrostatic fields are calculated. The resulting contour maps can visualize regions where bulky or charged groups would enhance or diminish biological activity. For instance, a CoMFA study on aminoadamantane analogues revealed that bulky substituents at the ortho- and meta-positions of an aromatic ring increased inhibitory activity, whereas substitution at the para-position was detrimental. nih.gov Such a model for adamantane-phenyl nicotinate derivatives could pinpoint optimal substitution patterns on the phenyl ring to improve receptor binding.

The general workflow for a QSAR study is outlined below:

| Step | Description |

| 1. Data Set Selection | A series of structurally related compounds (e.g., adamantane-phenyl nicotinate analogues) with measured biological activities (e.g., IC50 values) is collected. |

| 2. Descriptor Calculation | Physicochemical and structural descriptors are calculated for each molecule in the data set. |

| 3. Model Development | Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a predictive equation linking the descriptors to the biological activity. nih.govfrontiersin.org |

| 4. Model Validation | The model's predictive power is rigorously tested using techniques like leave-one-out cross-validation and by predicting the activity of an external set of compounds not used in model training. mdpi.com |

| 5. Interpretation | The validated model is used to understand which molecular properties are most important for activity and to guide the design of new, more potent compounds. |

Conformational Dynamics and Their Correlation with Activity

The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. For this compound, the conformational dynamics are largely dictated by the rotations around the single bonds connecting the three main structural components.

The adamantyl group, being a rigid cage, does not have internal conformational freedom. However, its connection to the phenyl ring introduces a key rotational axis (Adamantyl-C to Phenyl-C). The energy barrier for this rotation can be significant due to steric hindrance between the hydrogens on the adamantane cage and the ortho-hydrogens on the phenyl ring. Studies using dynamic NMR have measured the rotational barriers of C-C bonds involving adamantyl groups, finding them to be in the range of 9-10 kcal/mol. researchgate.net In more sterically hindered aryl-diadamantyl systems, these barriers can be much higher, exceeding 30 kcal/mol. rsc.org

A second critical rotation occurs around the bond connecting the phenyl ring to the nicotinate ester's oxygen atom (Phenyl-C to O-ester). The preferred dihedral angle of this bond determines the relative orientation of the phenyl and pyridine rings. This orientation can be influenced by intramolecular forces, such as hydrogen bonds, which can stabilize certain conformers and lower rotational barriers. nih.gov

Computational methods like Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are powerful tools for exploring these conformational landscapes. nih.govnih.gov DFT can be used to identify low-energy, stable conformers, while MD simulations can reveal how the molecule behaves over time in a biological environment, such as in the binding pocket of a receptor. nih.govnih.gov The conformational stability of a ligand within a binding site is often correlated with its binding affinity and biological activity. nih.gov For this compound, it is likely that only a specific range of conformations allows for the optimal placement of the adamantyl group in a hydrophobic pocket and the nicotinate ester in a hydrogen-bonding region simultaneously. Therefore, understanding and controlling these conformational dynamics is a key aspect of rational drug design for this class of compounds.

Mechanistic and Preclinical Biological Investigations of Adamantane Nicotinate Compounds

Modulation of Ligand-Gated Ion Channels and Receptors

There is no available scientific literature that specifically investigates the effects of p-(1-Adamantyl)phenyl nicotinate (B505614) on ligand-gated ion channels and receptors. Consequently, its potential to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), N-methyl-D-aspartate (NMDA) receptors, or Transient Receptor Potential Melastatin 8 (TRPM8) channels remains uncharacterized. While adamantane (B196018) derivatives have been explored as modulators of various ion channels, and nicotinic acid can interact with specific G-protein coupled receptors, these findings cannot be directly extrapolated to p-(1-Adamantyl)phenyl nicotinate without dedicated experimental validation.

Enzyme Inhibition Mechanisms

The inhibitory activity of this compound against key enzymes such as cyclooxygenase (COX) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has not been reported in published research. Although some compounds containing an adamantane structure have been shown to inhibit COX enzymes, and nicotinic acid is a well-known precursor in the NAD+ salvage pathway involving NAMPT, the specific inhibitory profile and mechanism of action for this compound are unknown.

In Vitro Antimicrobial and Antifungal Activity Mechanisms

There are no published studies detailing the in vitro antimicrobial or antifungal properties of this compound. The potential for this compound to exhibit such activities, and the underlying mechanisms, have not been investigated. While various adamantane derivatives have been synthesized and tested for their antimicrobial and antifungal efficacy, this specific ester has not been among them in the available literature.

Preclinical Investigations into Anti-inflammatory Pathways

Preclinical investigations into the effects of this compound on critical inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, have not been documented. Although nicotinic acid itself is known to exert anti-inflammatory effects, the contribution and potential modulation by the p-(1-adamantyl)phenyl portion of the molecule in the context of these pathways are yet to be explored.

Exploration of Redox Reactions and NAD+/NADH Homeostasis in Biological Systems

The role of this compound in cellular redox reactions and its influence on the critical NAD+/NADH balance have not been a subject of scientific inquiry. As a nicotinate derivative, it could theoretically be metabolized to influence NAD+ levels, but no studies have been conducted to confirm this or to explore its broader effects on cellular redox homeostasis.

Mechanisms of Interaction with Cellular Components

Specific research on the mechanisms of interaction between this compound and cellular components, including biological membranes, is not available. The lipophilic adamantane moiety suggests a potential for membrane interaction, but the nature and consequences of such interactions have not been experimentally determined for this particular compound.

Applications of the Adamantane Scaffold in Chemical Biology and Advanced Compound Design

Adamantane (B196018) as a Structural Element for Modulating Lipophilicity and Metabolic Stability

Beyond simply increasing lipophilicity, the adamantane scaffold can also enhance the metabolic stability of a drug. nih.govnih.gov Its rigid, diamondoid structure is resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov By strategically placing the adamantyl group near metabolically labile sites in a molecule, it can act as a steric shield, protecting these sites from enzymatic attack and thereby prolonging the compound's half-life in the body. nih.govresearchgate.net However, it is important to note that while the adamantane cage itself is robust, the adamantyl group can be a substrate for oxidative metabolism, typically at its bridgehead positions. nih.gov Understanding these metabolic pathways is crucial for designing adamantane-containing drugs with optimized stability. nih.gov

The influence of the adamantane moiety on lipophilicity is evident when comparing the calculated logP (cLogP) values of analogous compounds with and without the adamantyl group.

Table 1: Comparison of cLogP Values for Compounds With and Without an Adamantane Moiety

| Compound without Adamantane | cLogP | Compound with Adamantane | cLogP | Reference |

|---|---|---|---|---|

| Toluene | 2.73 | 1-Phenyladamantane | 5.29 | Calculated |

| Aniline | 0.90 | 1-Adamantylamine (Amantadine) | 2.37 | Calculated |

| Benzoic Acid | 1.87 | 1-Adamantanecarboxylic Acid | 3.34 | Calculated |

The metabolic stability conferred by the adamantane group has been a key factor in the development of several successful drugs. nih.gov For instance, the introduction of an adamantyl group into the structure of vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes, contributes to its favorable pharmacokinetic profile. While the adamantane group can improve metabolic stability, in some cases, its extensive metabolism can be a liability. nih.gov Researchers have found that even with the steric bulk of the adamantyl group, some new derivatives still exhibit fast metabolism in rat liver microsomes, although with a slight improvement compared to non-adamantylated analogs. nih.gov

Supramolecular Interactions of Adamantane Derivatives (e.g., with Cyclodextrins, Cucurbiturils)

The well-defined size and shape of the adamantane cage make it an excellent guest molecule for various macrocyclic hosts in supramolecular chemistry. mdpi.com This property has been extensively utilized in the development of drug delivery systems, sensors, and self-assembling materials. mdpi.com

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The adamantyl group fits snugly into the cavity of β-cyclodextrin, forming a stable host-guest inclusion complex with high association constants, typically in the range of 10⁴ to 10⁵ M⁻¹. mdpi.com This strong interaction has been harnessed to improve the solubility and bioavailability of poorly water-soluble drugs containing an adamantane moiety. mdpi.com The formation of these inclusion complexes can also be used to construct supramolecular polymers and hydrogels for various biomedical applications.

Cucurbiturils: Cucurbiturils are a class of macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. Cucurbit researchgate.neturil (CB researchgate.net), in particular, has a cavity size that is highly complementary to the adamantane cage, leading to the formation of exceptionally stable host-guest complexes with association constants that can reach as high as 10¹⁴ M⁻¹. nih.gov This ultra-high affinity has been exploited in the development of pretargeting strategies for cancer imaging and therapy. nih.gov In this approach, a cucurbituril-modified antibody is first administered to target a specific tumor antigen. Subsequently, a smaller, adamantane-functionalized imaging or therapeutic agent is administered, which rapidly binds to the tumor-localized cucurbituril, leading to high tumor-to-background signal ratios. nih.gov

Table 2: Association Constants (Ka) of Adamantane Derivatives with Host Molecules

| Host Molecule | Guest Molecule | Association Constant (Ka) [M⁻¹] | Reference |

|---|---|---|---|

| β-Cyclodextrin | 1-Adamantanol | ~1 x 10⁵ | mdpi.com |

| β-Cyclodextrin | 1-Adamantanecarboxylic acid | ~2.6 x 10⁴ | mdpi.com |

| Cucurbit researchgate.neturil | 1-Adamantylamine hydrochloride | 4.2 x 10¹² | nih.gov |

| Cucurbit researchgate.neturil | (1-Adamantyl)trimethylammonium iodide | 9.1 x 10¹³ | nih.gov |

Design of Adamantane-Based Targeted Chemical Probes

The rigid adamantane scaffold serves as an excellent platform for the design of targeted chemical probes for bioimaging and diagnostics. acs.orgnih.gov Its three-dimensional structure allows for the precise spatial arrangement of functional groups, including fluorophores, affinity ligands, and reactive moieties. nih.gov

Adamantane's steric bulk can be advantageous in probe design by minimizing non-specific interactions and providing a more defined orientation of the probe within a biological target. nih.gov For example, adamantane-based scaffolds have been used to develop ligands targeting the sigma-2 (σ2) receptor, a protein overexpressed in many types of cancer cells. nih.gov These probes can be further functionalized with imaging agents for positron emission tomography (PET) or fluorescent dyes for microscopy, enabling the visualization of σ2 receptor distribution in vitro and in vivo. nih.gov

Recently, a novel chemiluminescent probe based on an adamantane-dioxetane structure has been developed for the highly selective and sensitive bioimaging of hydrogen peroxide (H₂O₂). acs.org This probe utilizes the chemiluminescence resonance energy transfer (CRET) mechanism, where the adamantyl group plays a role in modulating the probe's properties. acs.org Such probes are valuable tools for studying the role of reactive oxygen species like H₂O₂ in various physiological and pathological processes. acs.org

Development of Multifunctional Adamantane Derivatives for Multivalent Systems

The tetrahedral geometry of adamantane, with its four bridgehead positions, makes it an ideal core for the construction of multifunctional and multivalent systems. pensoft.netnih.gov Multivalency, the simultaneous interaction of multiple ligands with multiple receptors, is a common strategy in nature to enhance binding affinity and specificity. nih.gov

Adamantane-based scaffolds can be functionalized at each bridgehead position with different chemical entities, creating multifunctional molecules with diverse applications. nih.gov For instance, a "3+1" adamantane scaffold can be designed where three bridgehead positions are used to attach targeting ligands for a specific cell surface receptor, while the fourth position is used to conjugate an effector molecule, such as a cytotoxic drug, a radiotracer, or a contrast agent for imaging. nih.gov This modular design allows for the creation of highly specific and potent therapeutic and diagnostic agents. nih.gov

Dendrimers, highly branched macromolecules, have also been constructed using adamantane as a core building block. pensoft.net These adamantane-based dendrimers can serve as drug delivery vehicles, encapsulating therapeutic agents within their branches and presenting targeting moieties on their surface to direct them to specific cells or tissues. mdpi.compensoft.net The biocompatibility and low toxicity of adamantane make it a promising scaffold for the development of such advanced drug delivery systems. researchgate.net

Future Research Directions and Preclinical Translational Potential

Rational Design of Next-Generation Adamantane-Nicotinate Analogues

The future of adamantane-nicotinate drug discovery lies in the rational design of next-generation analogues. This approach moves beyond serendipitous findings to a more directed and efficient process of creating compounds with enhanced efficacy and selectivity. Key to this will be extensive structure-activity relationship (SAR) studies. nih.gov By systematically modifying the adamantane (B196018) cage, the phenyl linker, and the nicotinate (B505614) moiety, researchers can probe the structural requirements for optimal interaction with biological targets.

The adamantane group, often viewed as a "lipophilic bullet," can significantly influence a drug's pharmacokinetic profile by enhancing its stability and distribution in blood plasma. nih.govpensoft.net Future research will likely explore the impact of substituting the adamantane cage with other polycyclic hydrocarbons or introducing functional groups onto the adamantane structure itself. These modifications could fine-tune the compound's lipophilicity, size, and shape to improve target engagement and reduce off-target effects.

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are poised to revolutionize the design and development of adamantane-nicotinate analogues. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations can provide invaluable insights into how these compounds interact with their biological targets at an atomic level. nih.govmdpi.com

Molecular docking studies can predict the preferred binding orientation of adamantane-nicotinate analogues within the active site of a target protein, helping to rationalize observed SAR data and guide the design of new compounds with improved binding affinity. mdpi.com For instance, docking studies with a RARγ model have shown how substitutions on the aromatic scaffold of adamantane derivatives can alter their binding mode within the ligand-binding domain. nih.gov

QSAR analysis can be employed to build mathematical models that correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. MD simulations can provide a dynamic view of the ligand-receptor complex, revealing how the compound and its target move and interact over time. This information can be crucial for understanding the mechanism of action and for designing compounds with improved pharmacokinetic and pharmacodynamic properties.

Elucidating Novel Biological Targets and Mechanisms of Action

While the nicotinic acid moiety suggests an interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), the unique structure of p-(1-adamantyl)phenyl nicotinate opens the door to the possibility of novel biological targets and mechanisms of action. researchgate.netnih.govnih.gov The adamantane moiety itself is known to interact with a variety of biological targets, including viral ion channels and various enzymes. nih.gov

Future research should focus on unbiased screening approaches to identify new protein targets for this class of compounds. This could involve techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its interacting partners from a complex biological sample. Identifying these new targets will be crucial for understanding the full pharmacological profile of adamantane-nicotinate analogues and for exploring their potential in new therapeutic areas.

Furthermore, a deeper understanding of the mechanism of action at both known and novel targets is required. For instance, at nAChRs, it will be important to determine whether these compounds act as agonists, antagonists, or allosteric modulators. nih.gov This knowledge will be essential for designing compounds with specific functional effects.

Strategic Development of Adamantane-Nicotinate Scaffolds for Targeted Preclinical Modalities

The adamantane-nicotinate scaffold holds significant promise for the development of targeted preclinical modalities. The adamantane moiety can serve as a versatile anchor for attaching various functional groups, making it an ideal building block for creating sophisticated drug delivery systems. pensoft.netmdpi.com

One exciting possibility is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. The adamantane-nicotinate scaffold could be used to link the cytotoxic payload to the antibody, and its lipophilic nature could help the ADC to cross cell membranes and deliver its payload to the intracellular target.

Another promising application is in the development of targeted drug delivery systems, such as liposomes or nanoparticles. pensoft.netmdpi.com The adamantane moiety can be incorporated into the lipid bilayer of these carriers, providing a stable anchor for attaching targeting ligands that can direct the drug to specific tissues or cells. pensoft.netmdpi.com This approach could be used to improve the therapeutic index of a wide range of drugs by increasing their concentration at the site of action and reducing their exposure to healthy tissues. The design of adamantane-based ligands for the sigma-2 receptor, for instance, has shown potential for tumor imaging and cytotoxic cargo delivery. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for p-(1-Adamantyl)phenyl nicotinate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 1-adamantanol derivatives with nicotinic acid phenyl esters. A two-step procedure is common:

Adamantylation : React 1-adamantanol with a trifluoroacetic acid (TFA) catalyst and a halogenated aromatic precursor (e.g., p-bromophenol) to form p-(1-adamantyl)phenol derivatives .

Esterification : Use carbodiimide coupling agents (e.g., DCC/DMAP) to conjugate p-(1-adamantyl)phenol with nicotinic acid under anhydrous conditions .

- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2:1 molar ratio of nicotinic acid to adamantylphenol). Solvent choice (e.g., dichloromethane vs. THF) impacts yield due to steric hindrance from the adamantyl group .

Q. Which analytical techniques are most effective for characterizing p-(1-Adamantyl)phenyl nicotinate?

- Structural Confirmation :

- NMR Spectroscopy : and NMR are critical for verifying adamantyl proton environments (δ ~1.6–2.2 ppm) and ester carbonyl signals (δ ~165–170 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., [M+H] at m/z 354.2 for CHNO) .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for p-(1-Adamantyl)phenyl nicotinate derivatives?

- Methodological Answer :

Derivatization : Syntize analogues with substitutions on the nicotinate moiety (e.g., methyl, fluoro, or nitro groups) or adamantyl ring (e.g., hydroxylation) .

Biological Assays : Test derivatives for target engagement (e.g., enzyme inhibition, receptor binding) using in vitro models (e.g., HIF-1α inhibition assays for adamantylphenyl analogues ).

Computational Modeling : Perform molecular docking to predict interactions with biological targets (e.g., cytochrome P450 enzymes) and correlate with experimental IC values .

Q. What strategies resolve contradictions in reaction outcomes during adamantyl-containing ester synthesis?

- Case Study : Unexpected diketone formation during adamantylation of dihydroxynaphthalene derivatives (similar to p-(1-adamantyl)phenol synthesis) was attributed to acid-catalyzed oxidation.

- Resolution :

- Use milder acids (e.g., acetic acid instead of TFA) or inert atmospheres to suppress oxidation .

- Monitor reaction intermediates via NMR to detect early-stage byproducts .

Experimental Design & Data Analysis

Q. How to design experiments assessing hydrolytic stability of p-(1-Adamantyl)phenyl nicotinate under physiological conditions?

- Protocol :

Hydrolysis Kinetics : Incubate the compound in buffered solutions (pH 7.4, 37°C) and quantify residual ester via LC-MS at timed intervals .

Mechanistic Insight : Compare degradation rates in esterase-containing vs. enzyme-free media to distinguish enzymatic vs. non-enzymatic pathways .

- Data Interpretation : Use pseudo-first-order kinetics models () and Arrhenius plots to predict shelf-life .

Q. What safety protocols are critical for handling p-(1-Adamantyl)phenyl nicotinate?

- Hazard Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.